

Application Notes and Protocols for G007-LK, a Tankyrase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **G007-LK** stock solutions and working concentrations for in vitro and in vivo studies. **G007-LK** is a potent and selective small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin and Hippo-YAP signaling pathways.[1][2][3]

Introduction

G007-LK exerts its effects by inhibiting the poly(ADP-ribosyl)ation activity of tankyrases. This leads to the stabilization of Axin, a crucial component of the β -catenin destruction complex, ultimately suppressing Wnt/ β -catenin signaling.[4] Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer (CRC).[1][5][6] **G007-LK** has demonstrated antitumor efficacy in preclinical models of Wnt-dependent cancers.[5][7]

Data Presentation Chemical Properties and Solubility



Property	Value	Reference	
Molecular Weight	529.96 g/mol	[4]	
Appearance	White to off-white powder		
Solubility			
DMSO	≥ 30 mg/mL (56.61 mM). Note: Hygroscopic DMSO can reduce solubility; use fresh DMSO.	[8]	
25 mg/mL	[9]		
69 mg/mL (130.19 mM)	[4]		
Water	Insoluble	[4]	
Ethanol	Insoluble	[4]	

In Vitro Activity



Parameter	Cell Line/Target	IC ₅₀ / Concentration	Reference
Biochemical IC50			
TNKS1	46 nM	[4][8]	
TNKS2	25 nM	[4][8]	
Cellular Activity			
Wnt/β-catenin signaling inhibition (luciferase reporter assay)	HEK293	50 nM	[4]
Colony Formation Suppression	COLO-320DM	~0.2 μM	[5]
SW403	~0.2 µM	[5]	
Cell Cycle Effects			
Reduction in mitotic cells (from 24% to 12%)	COLO-320DM	0.2 μΜ	[4]
Decrease in S-phase cells (from 28% to 18%)	HCT-15	0.2 μΜ	[4]

In Vivo Dosing (Mouse Models)



Dosing Regimen	Vehicle	Efficacy/Observatio n	Reference
20 mg/kg, i.p., twice daily	Not specified	61% tumor growth inhibition in COLO-320DM xenografts.	[4]
10 or 50 mg/kg, oral gavage, once daily	15% DMSO, 17.5% Cremophor EL, 8.75% Miglyol 810 N, 8.75% ethanol in PBS	Reduced lineage tracing from LGR5+ intestinal stem cells.	[7]
100 mg/kg in chow, ad libitum	Not applicable	Inhibited WNT signaling in LGR5+ stem cells.	[7]

Experimental Protocols

Protocol 1: Preparation of G007-LK Stock Solution

Objective: To prepare a high-concentration stock solution of **G007-LK** for subsequent dilution to working concentrations.

Materials:

- G007-LK powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Bring the **G007-LK** powder and DMSO to room temperature.
- Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of G007-LK powder.



- Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL). Note that moisture-absorbing DMSO can decrease solubility.[4][8]
- Vortex the solution thoroughly until the G007-LK is completely dissolved. Gentle warming
 may be applied if necessary.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
 This prevents repeated freeze-thaw cycles which can degrade the compound.[8]
- Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions are stable for up to 6 months at -20°C.[8][10]

Protocol 2: Preparation of Working Concentrations for Cell Culture

Objective: To dilute the **G007-LK** stock solution to final working concentrations for treating cells in culture.

Materials:

- G007-LK stock solution (e.g., 10 mM in DMSO)
- Sterile cell culture medium appropriate for the cell line being used

- Thaw a single aliquot of the **G007-LK** stock solution at room temperature.
- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of G007-LK being tested.



- For example, to prepare a 10 μM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 μL of 10 mM stock to 999 μL of culture medium).
- Add the appropriate volume of the diluted **G007-LK** solution to your cell culture plates.

Protocol 3: TCF/LEF Luciferase Reporter Assay for Wnt Signaling

Objective: To quantify the inhibitory effect of **G007-LK** on the canonical Wnt/ β -catenin signaling pathway.

Materials:

- HEK293T cells stably expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
- Wnt3a conditioned medium or recombinant Wnt3a.
- G007-LK working solutions.
- Dual-luciferase reporter assay system.
- Luminometer.

- Seed the reporter cells in a 96-well plate and allow them to attach overnight.
- Stimulate the cells with Wnt3a to activate the Wnt/β-catenin pathway.
- Treat the cells with a serial dilution of **G007-LK** (e.g., 1 nM to 10 μ M) and a vehicle control (DMSO).
- Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.[2][4]
- Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.



- Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
- Plot the normalized luciferase activity against the log of the G007-LK concentration to determine the IC50 value.

Protocol 4: Western Blotting for Wnt Pathway Components

Objective: To assess the effect of **G007-LK** on the protein levels of key Wnt signaling components, such as Axin and β -catenin.

Materials:

- Colorectal cancer cell lines (e.g., SW480, COLO-320DM).
- G007-LK working solutions.
- RIPA buffer with protease and phosphatase inhibitors.
- BCA or Bradford protein assay kit.
- SDS-PAGE gels, running and transfer buffers.
- PVDF or nitrocellulose membranes.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.



- Treat the cells with G007-LK or vehicle for the desired time (e.g., 24 hours).
- Lyse the cells in RIPA buffer and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an ECL substrate and an imaging system.

Protocol 5: Colony Formation Assay

Objective: To evaluate the long-term effect of **G007-LK** on the clonogenic survival and proliferation of cancer cells.

Materials:

- Colorectal cancer cell lines (e.g., COLO-320DM, SW403).
- G007-LK working solutions.
- Crystal violet staining solution.

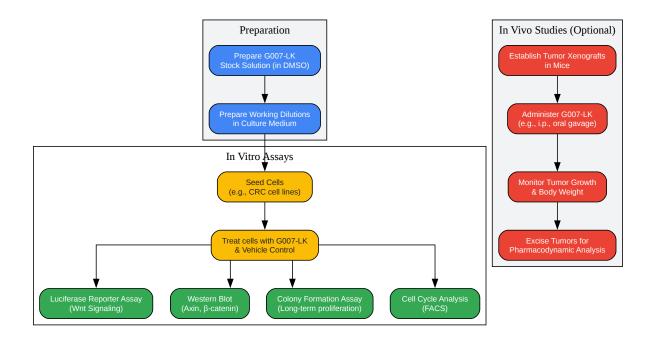
- Seed cells at a low density (e.g., 500 cells/well) in 6-well plates.
- Allow the cells to adhere for 24 hours.
- Treat the cells with various concentrations of **G007-LK** or vehicle control. The medium and treatment should be refreshed every 3-4 days.
- Incubate the plates for 7-14 days, or until colonies are visible.
- Wash the colonies with PBS, fix with methanol or paraformaldehyde, and stain with 0.5% crystal violet.



- Wash away excess stain with water and allow the plates to air dry.
- Count the number of colonies (typically defined as a cluster of ≥50 cells).[2][4]

Mandatory Visualizations

Caption: **G007-LK** inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.



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Caption: General experimental workflow for evaluating the effects of G007-LK.



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